molecular formula C8H11NO2 B14210567 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid CAS No. 752952-02-6

5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid

Cat. No.: B14210567
CAS No.: 752952-02-6
M. Wt: 153.18 g/mol
InChI Key: GDFYTKFQPLKPNH-UHFFFAOYSA-N
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Description

5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . Another approach involves carbenium ion rearrangements of quinuclidine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can potentially be scaled up for industrial applications, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid is unique due to its tricyclic structure and the presence of a carboxylic acid group. This combination of features makes it particularly versatile in chemical synthesis and potential medicinal applications .

Properties

CAS No.

752952-02-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-azatricyclo[3.2.1.02,7]octane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-7(11)8-4-9-2-1-5(8)6(8)3-9/h5-6H,1-4H2,(H,10,11)

InChI Key

GDFYTKFQPLKPNH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3C1C3(C2)C(=O)O

Origin of Product

United States

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